Cas no 2060032-72-4 (imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone)

イミノ(メチル)(3-メチルブタン-2-イル)-λ6-スルファノンは、硫黄原子を中心とした高度に機能化された有機硫黄化合物です。この化合物は、特異的な分子構造により、医薬品中間体や精密有機合成における多様な反応性を有しています。メチル基と分岐鎖アルキル基の組み合わせが立体障害を最適化し、反応選択性の向上に寄与します。λ6-硫黄中心は電子求引性を示し、求核試薬との反応において優れた反応場を形成します。特に不斉合成においてキラル補助剤としての応用可能性が注目されており、複雑な分子骨格の構築に有用です。熱安定性に優れ、各種有機溶媒への溶解性も良好なため、実験操作の幅広い条件設定が可能です。

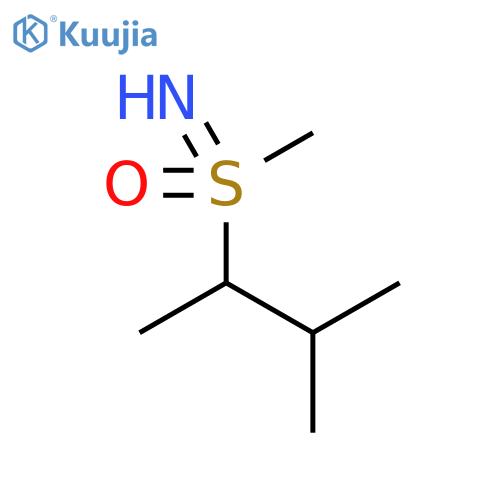

2060032-72-4 structure

商品名:imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone

CAS番号:2060032-72-4

MF:C6H15NOS

メガワット:149.254400491714

MDL:MFCD30502593

CID:5163677

PubChem ID:137704264

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone 化学的及び物理的性質

名前と識別子

-

- INDEX NAME NOT YET ASSIGNED

- imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone

-

- MDL: MFCD30502593

- インチ: 1S/C6H15NOS/c1-5(2)6(3)9(4,7)8/h5-7H,1-4H3

- InChIKey: NHMSSGHPDXIYSF-UHFFFAOYSA-N

- ほほえんだ: C(C)(C(C)C)S(=O)(=N)C

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-344376-0.25g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 0.25g |

$642.0 | 2025-03-18 | |

| Enamine | EN300-344376-2.5g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 2.5g |

$1370.0 | 2025-03-18 | |

| Enamine | EN300-344376-1.0g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 1.0g |

$699.0 | 2025-03-18 | |

| Enamine | EN300-344376-5g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 5g |

$2028.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063480-1g |

Imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95% | 1g |

¥3514.0 | 2023-03-11 | |

| Enamine | EN300-344376-10.0g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 10.0g |

$3007.0 | 2025-03-18 | |

| Enamine | EN300-344376-0.1g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 0.1g |

$615.0 | 2025-03-18 | |

| Enamine | EN300-344376-0.05g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 0.05g |

$587.0 | 2025-03-18 | |

| Enamine | EN300-344376-0.5g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 95.0% | 0.5g |

$671.0 | 2025-03-18 | |

| Enamine | EN300-344376-10g |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone |

2060032-72-4 | 10g |

$3007.0 | 2023-09-03 |

imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2060032-72-4 (imino(methyl)(3-methylbutan-2-yl)-lambda6-sulfanone) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量